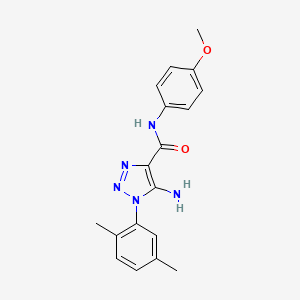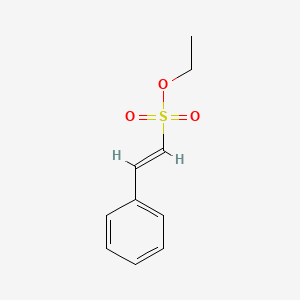
N-(3-acetylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide
Overview
Description
N-(3-acetylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C20H23N3O2S and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.15109816 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Properties
Research has explored the synthesis and antimicrobial activities of various piperazine derivatives. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, indicating that structural modifications can enhance antimicrobial efficacy. Similarly, studies on triazole derivatives have shown potential antimalarial properties, suggesting these compounds could be effective in treating infections (Klayman et al., 1979).
Receptor Binding and Potential Therapeutic Applications
Compounds with aryl piperazine structure have been investigated for their receptor-binding properties and potential therapeutic applications. A study by Hsin et al. (2002) developed long-acting dopamine transporter ligands as potential cocaine-abuse therapeutic agents, showing the importance of structural features for receptor affinity and selectivity. The synthesis and evaluation of novel N-(1-adamantyl)carbothioamide derivatives by Al-Abdullah et al. (2015) demonstrated significant antimicrobial and hypoglycemic activities, highlighting the therapeutic potential of such compounds.
Analytical and Bioanalytical Applications
Analytical studies, such as those by Milanesi et al. (2021), have focused on the electrochemical behavior and voltammetric determination of aryl piperazines, important for forensic analysis and the detection of designer drugs. These studies underscore the versatility of piperazine derivatives in scientific research beyond direct therapeutic applications, including analytical methodologies for substance identification and quantification.
Structural and Mechanistic Insights
Research on the structural modifications and mechanistic insights of compounds with piperazine or similar functionalities provides a foundation for developing new therapeutic agents. For example, modifications to the N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides structure have influenced lipophilicity and 5-HT7 receptor activity, indicating the role of chemical structure in determining biological activity (Leopoldo et al., 2008).
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-15(24)16-6-5-7-17(14-16)21-20(26)23-12-10-22(11-13-23)18-8-3-4-9-19(18)25-2/h3-9,14H,10-13H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEJVHWXOIOCEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-methoxy-3,5-dimethylphenyl)[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B4596300.png)
![[2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL [5-(5-METHYL-3-THIENYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE](/img/structure/B4596307.png)
![methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4596312.png)
![ETHYL 2-({5-[(2,5-DICHLOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE](/img/structure/B4596316.png)
![4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4596327.png)
![N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}-2-phenoxyacetamide](/img/structure/B4596332.png)
![N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4596336.png)
![N'-[(1E)-1-(2,5-dimethylphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B4596341.png)
![3-[2-(4-methylphenoxy)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4596344.png)
![4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4596349.png)



![N-(5-phenyl-1,2,4-thiadiazol-3-yl)-3-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]propanamide](/img/structure/B4596385.png)
